Cas no 788824-51-1 (N-tert-Butoxycarbonyl 3,5-Diiodotyramine)

N-tert-Butoxycarbonyl 3,5-Diiodotyramine structure
788824-51-1 structure
Nome do Produto:N-tert-Butoxycarbonyl 3,5-Diiodotyramine
N.o CAS:788824-51-1
MF:C13H17I2NO3
MW:489.087928533554
CID:1004695
PubChem ID:11569392

N-tert-Butoxycarbonyl 3,5-Diiodotyramine Propriedades químicas e físicas

Nomes e Identificadores

    • N-tert-Butoxycarbonyl 3,5-Diiodotyramine
    • 2-(4-Hydroxy-3,5-diiodophenyl)ethyl]carbaMic Acid 1,1-DiMethylethyl Ester
    • N-(tert-Butoxycarbonyl)[2-(3,5-diiodo-4-hydroxyphenyl)ethyl]aMine
    • N-TERT-BUTOXYCARBONYL 3,5-DIIODOTYRAMINE,OFF-WHITE SOLID
    • tert-butyl N-[2-(4-hydroxy-3,5-diiodophenyl)ethyl]carbamate
    • N-t-butoxycarbonyl-3,5-diiodotyramine
    • tert-butyl 4-hydroxy-3,5-diiodophenethylcarbamate
    • 1,1-Dimethylethyl N-[2-(4-hydroxy-3,5-diiodophenyl)ethyl]carbamate (ACI)
    • Carbamic acid, [2-(4-hydroxy-3,5-diiodophenyl)ethyl]-, 1,1-dimethylethyl ester (9CI)
    • SCHEMBL4453472
    • n-t-boc-3,5-diiodotyramine
    • AKOS015965516
    • DTXSID60468723
    • 788824-51-1
    • N-(tert-Butoxycarbonyl)[2-(3,5-diiodo-4-hydroxyphenyl)ethyl]amine; 2-(4-Hydroxy-3,5-diiodophenyl)ethyl]carbamic Acid 1,1-Dimethylethyl Ester;
    • DA-41350
    • Inchi: 1S/C13H17I2NO3/c1-13(2,3)19-12(18)16-5-4-8-6-9(14)11(17)10(15)7-8/h6-7,17H,4-5H2,1-3H3,(H,16,18)
    • Chave InChI: HGUGDDATVGKWTR-UHFFFAOYSA-N
    • SMILES: O=C(NCCC1C=C(I)C(O)=C(I)C=1)OC(C)(C)C

Propriedades Computadas

  • Massa Exacta: 488.93000
  • Massa monoisotópica: 488.92979g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 19
  • Contagem de Ligações Rotativas: 5
  • Complexidade: 295
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 3.8
  • Superfície polar topológica: 58.6Ų

Propriedades Experimentais

  • Densidade: 1.9±0.1 g/cm3
  • Ponto de Fusão: 111-118°C
  • Ponto de ebulição: 435.5±45.0 °C at 760 mmHg
  • Ponto de Flash: 217.2±28.7 °C
  • Solubilidade: Chloroform (Slightly), Methanol (Slightly)
  • PSA: 62.05000
  • LogP: 3.87300
  • Pressão de vapor: 0.0±1.1 mmHg at 25°C

N-tert-Butoxycarbonyl 3,5-Diiodotyramine Informações de segurança

N-tert-Butoxycarbonyl 3,5-Diiodotyramine Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
TRC
B690555-50mg
N-tert-Butoxycarbonyl 3,5-Diiodotyramine
788824-51-1
50mg
$ 643.00 2023-04-18
TRC
B690555-10 mg
N-tert-Butoxycarbonyl 3,5-Diiodotyramine
788824-51-1
10mg
$ 120.00 2022-01-06
TRC
B690555-25 mg
N-tert-Butoxycarbonyl 3,5-Diiodotyramine
788824-51-1
25mg
$ 275.00 2022-01-06
TRC
B690555-50 mg
N-tert-Butoxycarbonyl 3,5-Diiodotyramine
788824-51-1
50mg
$ 525.00 2022-01-06
TRC
B690555-100mg
N-tert-Butoxycarbonyl 3,5-Diiodotyramine
788824-51-1
100mg
$ 1160.00 2023-04-18
SHENG KE LU SI SHENG WU JI SHU
sc-396346-10 mg
N-tert-Butoxycarbonyl 3,5-Diiodotyramine,
788824-51-1
10mg
¥2,407.00 2023-07-10
TRC
B690555-10mg
N-tert-Butoxycarbonyl 3,5-Diiodotyramine
788824-51-1
10mg
$ 150.00 2023-09-08
TRC
B690555-100 mg
N-tert-Butoxycarbonyl 3,5-Diiodotyramine
788824-51-1
100MG
$ 950.00 2022-01-06
TRC
B690555-5mg
N-tert-Butoxycarbonyl 3,5-Diiodotyramine
788824-51-1
5mg
$ 115.00 2023-09-08
TRC
B690555-25mg
N-tert-Butoxycarbonyl 3,5-Diiodotyramine
788824-51-1
25mg
$ 339.00 2023-09-08

N-tert-Butoxycarbonyl 3,5-Diiodotyramine Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Methanol ;  24 h, rt
1.2 Reagents: N-Iodosuccinimide Solvents: Methanol ;  24 h, rt
Referência
Anti-parasite activity of novel 3,5-diiodophenethyl-benzamides
Restrepo, Manuel Pastrana ; Surmay, Veronica Surmay; Jaramillo, Elkin Galeano; Restrepo, Sara Robledo, Journal of the Brazilian Chemical Society, 2019, 30(1), 116-123

Método de produção 2

Condições de reacção
1.1 Reagents: Sodium methoxide ,  Iodine chloride Solvents: Dimethylformamide ,  Dichloromethane ;  3 h, -40 °C
Referência
Biomimetic deiodination of thyroid hormones and iodothyronamines - a structure-activity relationship study
Mondal, Santanu; Mugesh, Govindasamy, Organic & Biomolecular Chemistry, 2016, 14(40), 9490-9500

Método de produção 3

Condições de reacção
1.1 Reagents: Sodium methoxide ,  Iodine chloride Solvents: Dimethylformamide ,  Dichloromethane ;  3 h, -40 °C
Referência
Conformational Flexibility and Halogen Bonding in Thyroid Hormones and Their Metabolites
Mondal, Santanu; Mugesh, Govindasamy, Crystal Growth & Design, 2016, 16(10), 5896-5906

Método de produção 4

Condições de reacção
1.1 Reagents: Sodium methoxide ,  Iodine chloride Solvents: Dimethylformamide ,  Dichloromethane ;  3 h, -40 °C
Referência
Regioselective deiodination of iodothyronamines, endogenous thyroid hormone derivatives, by deiodinase mimics
Mondal, Santanu; Mugesh, Govindasamy, Chemistry - A European Journal, 2014, 20(35), 11120-11128

Método de produção 5

Condições de reacção
1.1 Reagents: Butylamine ,  Iodine chloride Solvents: Tetrahydrofuran ;  10 min, -40 °C; 60 min, -35 °C; 120 min, -35 °C → 0 °C
Referência
Trace Amine-Associated Receptor Agonists: Synthesis and Evaluation of Thyronamines and Related Analogues
Hart, Matthew E.; Suchland, Katherine L.; Miyakawa, Motonori; Bunzow, James R.; Grandy, David K.; et al, Journal of Medicinal Chemistry, 2006, 49(3), 1101-1112

Método de produção 6

Condições de reacção
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ,  Water ;  cooled; 4 h, rt
1.2 Reagents: Sodium methoxide Solvents: Methanol ,  Water ;  -30 °C; 30 min, -30 °C
1.3 Reagents: Iodine ,  Potassium iodide Solvents: Tetrahydrofuran ;  -30 °C; 30 min, -30 °C; -30 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water
Referência
Syntheses of thyronamine analogs of thyronine
Hou, Fuhui; Gao, Zhixin; Liu, Minxian; Lu, Jiuan; Xu, Youjun, Zhongguo Yaowu Huaxue Zazhi, 2007, 17(6), 392-394

N-tert-Butoxycarbonyl 3,5-Diiodotyramine Raw materials

N-tert-Butoxycarbonyl 3,5-Diiodotyramine Preparation Products

Fornecedores recomendados
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Heyuan Broad Spectrum Biotechnology Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Aoguang Biotechnology Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Nanjing jingzhu bio-technology Co., Ltd.
上海贤鼎生物科技有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
上海贤鼎生物科技有限公司
Shanghai Xinsi New Materials Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Xinsi New Materials Co., Ltd